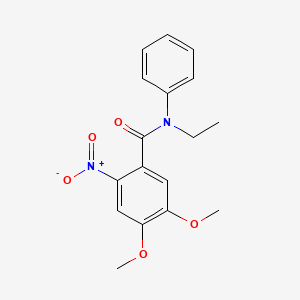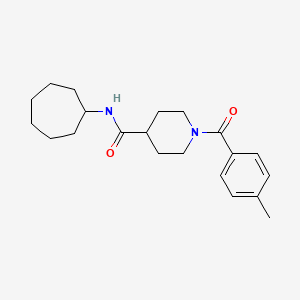
N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide, also known as 'NEDMN', is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of NEDMN is not fully understood. However, it is believed to act by inhibiting the production of inflammatory cytokines and reducing the activity of enzymes involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells by activating caspase-3.
Biochemical and Physiological Effects:
NEDMN has been found to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been found to reduce pain sensitivity in animal models of pain. In addition, NEDMN has been shown to induce apoptosis in cancer cells by activating caspase-3.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using NEDMN in lab experiments is its high purity, which ensures reproducibility of results. Additionally, NEDMN is stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of using NEDMN is its cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for research on NEDMN. One area of focus could be the development of new drugs based on the structure of NEDMN for the treatment of various diseases. Additionally, further studies could be conducted to investigate the mechanism of action of NEDMN and its potential use as a fluorescent probe for detecting metal ions in biological systems. Finally, more research could be conducted to explore the anti-tumor properties of NEDMN and its potential use in cancer therapy.
Conclusion:
In conclusion, N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method has been optimized to produce high yields of NEDMN with high purity. NEDMN has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties and has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. Further research is needed to fully understand the mechanism of action of NEDMN and its potential applications in the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of NEDMN involves the reaction between N-phenyl-4,5-dimethoxy-2-nitrobenzamide and ethyl iodide in the presence of a base. The resulting compound is then purified through recrystallization. This method has been optimized to produce high yields of NEDMN with high purity.
Applications De Recherche Scientifique
NEDMN has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. NEDMN has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, it has been studied for its potential use in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
N-ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-4-18(12-8-6-5-7-9-12)17(20)13-10-15(23-2)16(24-3)11-14(13)19(21)22/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEBHCDRSWPXIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358078 |
Source


|
| Record name | N-Ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5863-10-5 |
Source


|
| Record name | N-Ethyl-4,5-dimethoxy-2-nitro-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5784013.png)
![4-amino-N'-[(2-cyanobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5784029.png)
![2-(2-furyl)-4-{[(2-hydroxyphenyl)imino]methyl}-1,3-oxazol-5-ol](/img/structure/B5784034.png)


![3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridin-1-amine](/img/structure/B5784048.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenylpropanamide](/img/structure/B5784064.png)


![ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B5784083.png)
![2-(2-chlorophenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5784102.png)